2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 880794-70-7
VCID: VC7291540
InChI: InChI=1S/C25H23N3O3/c1-15-6-4-7-17(10-15)14-28-16(2)11-21-23(25(28)29)22(20(13-26)24(27)31-21)18-8-5-9-19(12-18)30-3/h4-12,22H,14,27H2,1-3H3
SMILES: CC1=CC(=CC=C1)CN2C(=CC3=C(C2=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)OC)C
Molecular Formula: C25H23N3O3
Molecular Weight: 413.477

2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.: 880794-70-7

Cat. No.: VC7291540

Molecular Formula: C25H23N3O3

Molecular Weight: 413.477

* For research use only. Not for human or veterinary use.

2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - 880794-70-7

Specification

CAS No. 880794-70-7
Molecular Formula C25H23N3O3
Molecular Weight 413.477
IUPAC Name 2-amino-4-(3-methoxyphenyl)-7-methyl-6-[(3-methylphenyl)methyl]-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C25H23N3O3/c1-15-6-4-7-17(10-15)14-28-16(2)11-21-23(25(28)29)22(20(13-26)24(27)31-21)18-8-5-9-19(12-18)30-3/h4-12,22H,14,27H2,1-3H3
Standard InChI Key WCBVJURUGSIEFR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C(=CC3=C(C2=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)OC)C

Introduction

Chemical Structure and Nomenclature

The target compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran and pyridine ring system. Its IUPAC name, 2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, reflects the following substituents:

  • A 3-methoxyphenyl group at position 4.

  • A 3-methylbenzyl moiety at position 6.

  • A methyl group at position 7.

  • Amino and cyano functional groups at positions 2 and 3, respectively.

  • A keto group at position 5.

The fused pyranopyridine core contributes to planar rigidity, while the substituents modulate electronic and steric properties. Comparative analysis of similar structures, such as 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile , reveals that methoxy and methylbenzyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis Methodologies

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions are widely employed for constructing pyrano[3,2-c]pyridine derivatives. A protocol analogous to the synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves:

  • Step 1: Condensation of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with a substituted aldehyde (e.g., 3-methoxybenzaldehyde) in ethanol-pyridine (3:1) at room temperature.

  • Step 2: Michael addition of 2-cyanoacetohydrazide to the intermediate chromene derivative under reflux conditions.

This method yields the pyranopyridine core with moderate efficiency (reported yields: 49–83% ). Substituting ethanol-pyridine with morpholine-acetonitrile reduces yield due to side reactions, as observed in related syntheses .

Table 1: Comparative Synthesis Conditions

Reagent SystemTemperatureYield (%)Purity (NMR)
Ethanol-Pyridine (3:1)Reflux83>95%
Morpholine-AcetonitrileReflux6185%
Ethanol-Pyridine (3:1)Room Temp4978%

One-Pot Synthesis Optimization

A one-pot variant streamlines the process by combining malononitrile dimer, 3-methoxybenzaldehyde, and 3-methylbenzylamine in a single reaction vessel. This approach minimizes intermediate isolation steps and improves atom economy. Key parameters include:

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) enhances nucleophilic attack efficiency .

  • Solvent: Ethanol facilitates both solubility and reflux conditions.

  • Reaction Time: 2–3 hours under reflux achieves optimal conversion .

Structural Characterization

Infrared (IR) Spectroscopy

  • NH₂ Stretching: Bands at 3472–3323 cm⁻¹ .

  • C≡N Stretching: Sharp peak at ~2200 cm⁻¹ .

  • C=O Stretching: Strong absorption at 1637 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 7.91 (d, J = 8.0 Hz, 1H, aromatic H10) .

    • δ 7.34 (d, J = 8.0 Hz, 1H, aromatic H7) .

    • δ 2.25 (s, 3H, CH₃ at position 7).

  • ¹³C NMR:

    • δ 168.5 (C=O).

    • δ 119.8 (C≡N) .

Mass Spectrometry

  • Molecular Ion Peak: m/z 456.2 [M+H]⁺ (calculated for C₂₅H₂₂N₃O₃).

  • Fragmentation patterns align with loss of methoxy (–OCH₃, m/z 425) and methylbenzyl (–C₇H₇, m/z 351) groups .

Crystallographic Analysis

While no crystal structure exists for the target compound, analogous 4H-chromene derivatives exhibit monoclinic systems with C2/ c space groups . The 3-methoxyphenyl substituent likely induces torsional strain, reducing crystallinity compared to simpler analogs.

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight455.5 g/molCalculated
Melting Point>300°C (decomp.)Estimated
SolubilityDMSO > Ethanol > WaterAnalog
LogP3.8 (Predicted)ChemAxon

The compound’s low aqueous solubility (≤0.1 mg/mL) necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing .

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